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Compound of Interest

Compound Name: Ethyl nitroacetate

Cat. No.: B140605 Get Quote

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry, the choice of reagents is paramount to the success

of a reaction, influencing yield, purity, and scalability. Among the versatile C2 building blocks,

ethyl nitroacetate and methyl nitroacetate are prominent nitroaliphatic compounds widely

employed in carbon-carbon bond-forming reactions. This guide provides an objective

comparison of their performance in key synthetic transformations, supported by available

experimental data and detailed protocols, to aid researchers in selecting the optimal reagent for

their specific needs.

Physicochemical Properties: A Head-to-Head
Comparison
A fundamental understanding of the physical and chemical properties of these reagents is

crucial for their effective use in synthesis. The following table summarizes the key

physicochemical data for ethyl nitroacetate and methyl nitroacetate.
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Property Ethyl Nitroacetate Methyl Nitroacetate

CAS Number 626-35-7 2483-57-0

Molecular Formula C4H7NO4[1][2] C3H5NO4

Molecular Weight 133.10 g/mol [2] 119.08 g/mol

Appearance
Colorless to slightly yellow

liquid[3]
Colorless to light yellow liquid

Boiling Point 105-107 °C at 25 mmHg 195-198 °C (lit.)

Density 1.199 g/mL at 25 °C 1.294 g/mL at 25 °C

Refractive Index (n20/D) 1.424 (lit.) 1.425 (lit.)

Solubility

Slightly soluble in water;

Soluble in chloroform and ethyl

acetate.[1]

Miscible with ethanol, ether,

and most organic solvents.

pKa of α-proton ~5.8[4]

Not explicitly found, but

expected to be slightly lower

(more acidic) than ethyl

nitroacetate.[5][6][7]

Stability

Stable under normal

temperatures and pressures.

Incompatible with strong

oxidizing agents and strong

bases.[3]

Stable under standard ambient

conditions.

Safety

Combustible liquid. Causes

skin and eye irritation. May

cause respiratory irritation.[2]

[8]

Causes skin and eye irritation.

May cause respiratory

irritation.

Performance in Key Synthetic Reactions
Both ethyl and methyl nitroacetate are valuable precursors for the synthesis of a wide array of

organic molecules, including amino acids, heterocyclic compounds, and complex natural
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products. Their utility stems from the reactivity of the α-carbon, which is activated by both the

nitro and the ester groups.

The Henry (Nitroaldol) Reaction
The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between a

nitroalkane and an aldehyde or ketone.[9] It is a cornerstone transformation for the synthesis of

β-nitro alcohols, which are versatile intermediates.

While direct comparative studies on the yield and kinetics of the Henry reaction using ethyl

versus methyl nitroacetate are not readily available in the reviewed literature, the choice

between the two often depends on the desired final product and subsequent reaction steps.

The ethyl ester may be preferred when a bulkier group is desired for steric reasons or if

subsequent reactions are sensitive to the presence of methanol. Conversely, the methyl ester

might be chosen for its slightly higher reactivity due to the lesser electron-donating nature of

the methyl group compared to the ethyl group, potentially leading to faster reaction times.

A self-catalyzed aza-Henry addition of ethyl nitroacetate to N-alkyl trifluoromethyl aldimines

has been reported for the synthesis of β-amino α-nitro trifluoromethyl esters.[10][11]

The Michael Addition
The Michael addition is a nucleophilic addition of a carbanion to an α,β-unsaturated carbonyl

compound.[12] Both ethyl and methyl nitroacetate serve as excellent Michael donors. The

reaction is pivotal for the construction of 1,5-dicarbonyl compounds and related structures.

The reactivity in Michael additions is influenced by the acidity of the α-proton and the steric bulk

of the ester group. The slightly higher acidity of the α-proton in methyl nitroacetate could

translate to faster enolate formation and potentially higher reaction rates under certain

conditions. However, the difference in reactivity is generally subtle and often outweighed by

other factors such as the choice of base, solvent, and the nature of the Michael acceptor.

Ethyl nitroacetate has been used in the synthesis of γ-oxoacids via a Michael addition

reaction with α,β-unsaturated ketones.[13] In some cases, the reaction of ethyl nitroacetate
with electron-poor olefins can lead to either Michael adducts or isoxazoline cycloadducts

depending on the reaction conditions.[14]
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Synthesis of Heterocyclic Compounds
Ethyl and methyl nitroacetate are key starting materials for the synthesis of various

heterocyclic systems, most notably isoxazoles and pyrroles.

In the synthesis of isoxazole derivatives through condensation with aldehydes or activated

ketones, both reagents are frequently used.[15][16] The choice between the ethyl and methyl

ester often comes down to solubility, availability, and the desired ester functionality in the final

product. For instance, the reaction of aldehydes with ethyl nitroacetate can lead to isoxazole

derivatives, sometimes via intermediate 2,4-dinitroglutarates.[15][17]

Experimental Protocols
General Experimental Protocol for the Henry Reaction
with Ethyl Nitroacetate
This protocol is a generalized procedure based on common practices for the Henry reaction.

Materials:

Aldehyde or Ketone (1.0 eq)

Ethyl nitroacetate (1.2 eq)

Base (e.g., DBU, Et3N, or a chiral catalyst for asymmetric versions) (0.1 - 1.2 eq)

Anhydrous solvent (e.g., THF, CH2Cl2)

Procedure:

To a stirred solution of the aldehyde or ketone in the chosen anhydrous solvent, add ethyl
nitroacetate.

Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature).

Add the base dropwise to the reaction mixture.

Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction with a saturated aqueous solution of ammonium

chloride (NH4Cl).

Extract the product with an organic solvent (e.g., ethyl acetate).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4),

filter, and concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to obtain the desired β-nitro

alcohol.

General Experimental Protocol for the Michael Addition
of Methyl Nitroacetate to an Enone
This protocol is a generalized procedure for a base-catalyzed Michael addition.

Materials:

α,β-Unsaturated enone (1.0 eq)

Methyl nitroacetate (1.5 eq)

Base (e.g., K2CO3, DBU, or an organocatalyst) (catalytic to stoichiometric amount)

Solvent (e.g., Dioxane, CH3CN, or CH2Cl2)

Procedure:

Dissolve the α,β-unsaturated enone and the base in the chosen solvent in a round-bottom

flask.

Add methyl nitroacetate to the stirred solution.

Allow the reaction to proceed at the appropriate temperature (e.g., room temperature or

elevated temperature) and monitor by TLC.

Once the reaction is complete, quench with a suitable reagent (e.g., water or a dilute acid

solution).
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Extract the product with an organic solvent.

Wash the organic layer with water and brine, then dry over anhydrous Na2SO4.

Filter and concentrate the solvent under reduced pressure.

Purify the crude product by flash column chromatography.

Visualizing Synthetic Pathways
To better illustrate the role of these reagents in synthesis, the following diagrams, generated

using the DOT language, depict a general experimental workflow and a decision-making

pathway for reagent selection.
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General Workflow for C-C Bond Formation

Start: Carbonyl Compound
+ Nitroacetate

Base Addition
(e.g., DBU, Et3N)

Reaction Stirring
(Monitor by TLC)

Aqueous Workup
(Quenching, Extraction)

Purification
(Column Chromatography)

Final Product
(e.g., β-Nitro Alcohol)
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Reagent Selection Logic

Desired Synthetic Outcome

Higher Reactivity Needed?

Steric Hindrance a Factor?

No

Choose Methyl Nitroacetate

Yes

Choose Ethyl Nitroacetate

Yes
Consider Other Factors

(Solubility, Cost)

No

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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